Tinopal 5BM

Description

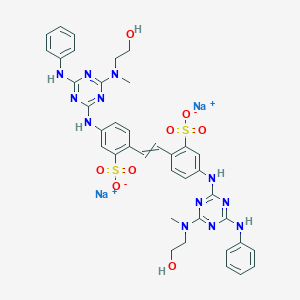

Structure

2D Structure

Properties

CAS No. |

13863-31-5 |

|---|---|

Molecular Formula |

C38H40N12O8S2.2Na C38H40N12Na2O8S2 |

Molecular Weight |

902.9 g/mol |

IUPAC Name |

disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C38H40N12O8S2.2Na/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52;;/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;/b14-13+;; |

InChI Key |

RBKRQKAUVPMNKG-QDBORUFSSA-N |

SMILES |

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |

Isomeric SMILES |

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.[Na].[Na] |

Canonical SMILES |

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.[Na].[Na] |

Other CAS No. |

13863-31-5 |

physical_description |

Other Solid |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Tinopal 5BM: Chemical Properties, Structure, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and analytical methodologies for Tinopal 5BM, a prominent fluorescent whitening agent. While primarily utilized in industrial applications, its unique fluorescent properties and stability make it a compound of interest for various research applications, including potential use as a tracer in environmental and quality control studies within the pharmaceutical sciences. This document consolidates key data, presents detailed experimental protocols for its analysis, and offers visualizations of its chemical structure and a representative analytical workflow.

Chemical and Physical Properties

This compound is a complex organic molecule belonging to the stilbene derivative class of fluorescent whitening agents.[1] It is specifically classified as a cyanuric chloride/diaminostilbene type.[1] Its ability to absorb ultraviolet light and re-emit it as visible blue light is conferred by the stilbene core of the molecule.[2] The presence of sulfonic acid groups enhances its water solubility and affinity for cellulosic materials.[2]

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | PubChem |

| Synonyms | C.I. Fluorescent Brightener 28, Phorwhite RKH, this compound-XC | PubChem |

| CAS Number | 13863-31-5 | [1] |

| Molecular Formula | C₃₈H₃₈N₁₂Na₂O₈S₂ | PubChem |

| Molecular Weight | 902.9 g/mol | [1] |

| Physical Form | Solid | EPA Chemical Data Reporting (CDR) |

| UV Absorption Max (in water) | 340 - 360 nm | [2] |

| Partition Coefficient (log Kow) | 1.20 | Hazardous Substances Data Bank (HSDB) |

| Water Solubility | Soluble | [3] |

| Bioconcentration Factor (BCF) | < 2.1 (suggests low bioconcentration) | [2] |

| Biodegradation | Not readily biodegradable | [2] |

Chemical Structure

The structural backbone of this compound is a 4,4'-diaminostilbene-2,2'-disulfonic acid derivative. This core is symmetrically substituted with triazine rings, which in turn are functionalized with aniline and N-methyl-N-(2-hydroxyethyl)amine groups. This modular structure allows for the fine-tuning of its properties, such as solubility and affinity for various substrates.[2]

Caption: Chemical structure of this compound.

Relevance to Pharmaceutical Sciences

While not a therapeutic agent, this compound's properties are relevant to drug development professionals in several contexts:

-

Packaging and Formulation: Fluorescent whitening agents are sometimes used in pharmaceutical packaging materials.[2] Analytical methods to detect and quantify their presence are crucial for quality control and to ensure they do not migrate into the drug product.

-

Tracer Applications: The high fluorescence and water solubility of this compound make it a candidate for use as a tracer in various studies. For instance, it has been used in hydrological and environmental tracing to track water movement and contamination.[1] Similar principles could be applied in controlled research environments to study fluid dynamics in manufacturing processes or to validate cleaning procedures.

-

Toxicological Assessment: Understanding the toxicological profile of excipients and potential contaminants is fundamental in drug development. This compound has been shown to have low oral toxicity and is not mutagenic in several in vivo test systems.[2]

Experimental Protocols

Representative HPLC Method for Analysis

This protocol is a representative method for the analysis of diaminostilbene-disulfonic acid derivatives, such as this compound, and is adapted from established methods for similar compounds.

Objective: To separate and quantify this compound in a sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Fluorescence detector (FLD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Tetrabutylammonium hydrogen sulfate (for ion-pairing)

-

This compound standard

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., water or methanol/water mixture).

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

-

Sample Preparation (e.g., from a solid matrix):

-

Accurately weigh a known amount of the sample.

-

Extract this compound using a suitable solvent (e.g., 75% methanol in water).

-

Employ ultrasonication or heating (e.g., 80°C for 30 minutes) to facilitate extraction.

-

Centrifuge the sample to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer containing an ion-pairing agent (e.g., 50% acetonitrile/water with 0.4% tetrabutylammonium hydrogen sulfate, pH adjusted to 8.0).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Fluorescence Detection: Excitation wavelength around 350 nm, Emission wavelength around 430 nm.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (peak area vs. concentration).

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

-

Caption: HPLC analysis workflow for this compound.

Spectrofluorometry for Qualitative Detection

Objective: To qualitatively detect the presence of this compound.

Instrumentation:

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of the sample in water.

-

Place the solution in a quartz cuvette.

-

Scan a range of excitation wavelengths (e.g., 300-400 nm) while monitoring the emission at a fixed wavelength (e.g., 430 nm) to determine the optimal excitation wavelength.

-

Set the determined optimal excitation wavelength (around 340-360 nm) and scan the emission spectrum (e.g., 400-600 nm).

-

The presence of a strong emission peak in the blue region of the spectrum (around 430-440 nm) is indicative of a stilbene-type fluorescent whitening agent like this compound.

Safety and Toxicology

-

Human Toxicity: this compound has shown low toxicity in repeated insult patch tests in humans.[2]

-

Non-Human Toxicity: It has demonstrated low oral toxicity in studies on rats and dogs.[2]

-

Mutagenicity: this compound was not found to be mutagenic in several in vivo test systems and did not induce mutations in Salmonella typhimurium.[2]

-

Environmental Fate: this compound is not expected to be volatile and will likely adsorb to suspended solids and sediment in aquatic environments. It is not readily biodegradable.[2]

Conclusion

This compound is a well-characterized fluorescent whitening agent with a stable chemical structure and distinct spectroscopic properties. While its primary applications are industrial, its potential use as a tracer and the necessity for its detection in quality control settings make it a relevant compound for professionals in the pharmaceutical and broader scientific research communities. The analytical methods detailed in this guide provide a robust framework for its detection and quantification.

References

Unveiling the Luminescence of Tinopal 5BM: A Technical Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinopal 5BM, a prominent member of the stilbene-derived fluorescent whitening agents (FWAs), plays a crucial role in various industrial and scientific applications owing to its distinct photo-physical properties. This technical guide provides an in-depth exploration of the core mechanism of action behind the fluorescence of this compound. It details the fundamental principles of its light absorption and emission, presents key photo-physical parameters, and outlines comprehensive experimental protocols for their determination. This document serves as a valuable resource for researchers and professionals seeking a deeper understanding and practical application of this compound's fluorescent characteristics.

Introduction: The Chemistry and Function of this compound

This compound is a complex organic molecule belonging to the class of stilbene derivatives, specifically a cyanuric chloride/diaminostilbene type. Its chemical structure is characterized by a conjugated system of double bonds within the stilbene backbone, which is responsible for its ability to absorb ultraviolet (UV) radiation. The primary function of this compound as a fluorescent whitening agent is to counteract the inherent yellow cast of various materials by absorbing invisible UV light and re-emitting it as visible blue light. This addition of blue light to the reflected spectrum results in a brighter, whiter appearance of the substrate.

The Core Mechanism: A Journey of Light

The fluorescence of this compound is a photophysical process that can be understood through the principles of molecular electronic transitions, best illustrated by a Jablonski diagram.

Excitation: The Absorption of Ultraviolet Radiation

The process begins with the absorption of a photon of UV light by the this compound molecule. This absorption event excites an electron from its ground electronic state (S₀) to a higher energy singlet excited state (S₁ or S₂). The molecule possesses a strong UV absorption maximum in the range of 340-360 nm.[1] For this compound specifically, the excitation maximum (λex) is approximately 347-350 nm.[2]

Non-Radiative Relaxation: A Rapid Cascade

Following excitation, the molecule undergoes a series of rapid, non-radiative relaxation processes. Electrons in higher vibrational levels of the excited singlet state quickly lose energy as heat through vibrational relaxation, cascading down to the lowest vibrational level of the S₁ state. This process is incredibly fast, occurring on the picosecond timescale.

Fluorescence: The Emission of Blue Light

From the lowest vibrational level of the S₁ state, the electron can return to the ground electronic state (S₀) through the emission of a photon. This radiative transition is known as fluorescence. Due to the energy lost during non-radiative relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes shift. This compound exhibits a strong fluorescence emission in the blue region of the visible spectrum, with an emission maximum (λem) around 437-440 nm.[2]

Below is a Jablonski diagram illustrating the photophysical processes involved in the fluorescence of this compound.

Caption: A simplified Jablonski diagram illustrating the electronic transitions in this compound.

Quantitative Photophysical Parameters

The fluorescent behavior of this compound can be quantified by several key parameters. While specific, certified values for this compound are not always publicly available due to its commercial nature, this section outlines these parameters and provides typical ranges and values for closely related compounds.

| Parameter | Symbol | Description | Typical Value/Range for Stilbene FWAs |

| Excitation Maximum | λex | The wavelength of light at which the molecule shows maximum absorption. | ~347-350 nm[2] |

| Emission Maximum | λem | The wavelength of light at which the molecule shows maximum fluorescence intensity. | ~437-440 nm[2] |

| Molar Absorptivity | ε | A measure of how strongly a chemical species absorbs light at a given wavelength. | Not readily available for this compound. |

| Fluorescence Quantum Yield | ΦF | The ratio of the number of photons emitted as fluorescence to the number of photons absorbed. | High (qualitative assessment) |

| Fluorescence Lifetime | τF | The average time the molecule spends in the excited state before returning to the ground state. | ~1.20 ns (for Tinopal CBS-X)[3] |

| Molecular Weight | MW | The mass of one mole of the substance. | 900.9 g/mol [1] |

Experimental Protocols for Characterization

This section provides detailed methodologies for the experimental determination of the key photophysical parameters of this compound.

Determination of Molar Absorptivity (ε)

The molar absorptivity can be determined using a UV-Vis spectrophotometer and the Beer-Lambert Law (A = εcl).

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water).

-

Serial Dilutions: Perform a series of dilutions to obtain solutions with a range of concentrations.

-

Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. Use the solvent as a blank.

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be equal to the molar absorptivity (ε) if the path length (l) of the cuvette is 1 cm.

Caption: Workflow for determining the molar absorptivity of this compound.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is typically determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption and Emission Spectra: Record the absorption and fluorescence emission spectra for all solutions.

-

Data Analysis: The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Caption: Workflow for the comparative method of quantum yield determination.

Determination of Fluorescence Lifetime (τF)

The fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.

-

Sample Excitation: The sample is excited with short pulses of light at a wavelength near its absorption maximum.

-

Photon Detection: The detector records the arrival time of individual fluorescence photons relative to the excitation pulse.

-

Data Acquisition: A histogram of the arrival times of millions of photons is constructed.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τF).

Caption: Workflow for measuring fluorescence lifetime using TCSPC.

Conclusion

This compound's fluorescence is a direct consequence of its stilbene-based chemical structure, which facilitates the absorption of UV radiation and subsequent emission of visible blue light. This in-depth guide has elucidated the core photophysical mechanism, provided a framework for the quantitative characterization of its fluorescent properties, and offered detailed experimental protocols for their measurement. A thorough understanding of these principles and methodologies is paramount for the effective utilization of this compound in both established and novel scientific and industrial applications.

References

Tinopal 5BM: An In-depth Technical Guide for Scientific Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinopal 5BM is a fluorescent whitening agent, also known as a fluorescent brightener, belonging to the stilbene derivative class of compounds. In scientific research, it is primarily utilized for its fluorescent properties, which make it a valuable tool in a variety of applications. This technical guide provides a comprehensive overview of the scientific uses of this compound, including its role as a fluorescent tracer in environmental and toxicological studies, and as a non-specific fluorescent stain in biological research. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its effective application in a laboratory setting.

Introduction

This compound is a water-soluble, anionic fluorescent dye that absorbs ultraviolet (UV) radiation and emits blue light, typically in the 400-500 nm range. This property, which makes fabrics and papers appear whiter and brighter, has been repurposed by the scientific community for various tracking and staining applications. Its utility in research stems from its strong fluorescence, relatively low toxicity, and distinct spectral characteristics.

Physicochemical and Fluorescent Properties

The efficacy of this compound in scientific research is intrinsically linked to its photophysical characteristics. A summary of its key properties is provided below.

| Property | Value | Source(s) |

| Chemical Class | Stilbene derivative | [1] |

| UV Absorption Maximum | 340 - 360 nm | [2] |

| Fluorescence Emission | Blue region (approx. 430 nm) | |

| Quantum Yield | Not explicitly quantified in literature | |

| Photostability | Generally stable, but can photodegrade | |

| Solubility | Water-soluble |

Applications in Scientific Research

This compound has found utility in several areas of scientific inquiry, primarily as a tracer and a biological stain.

Fluorescent Tracer in Hydrological and Environmental Studies

Due to its high fluorescence and water solubility, this compound is an effective tracer for tracking water flow and contamination.

-

Groundwater Tracing: It is used to map the flow paths of groundwater, identify sources of contamination, and determine the velocity of subsurface water movement.

-

Wastewater Detection: Its presence in water bodies can indicate contamination from domestic or industrial wastewater, as it is a common component of laundry detergents.

Fluorescent Tracer in Dermal Exposure and Toxicological Studies

This compound can be used as a non-toxic surrogate for more hazardous substances to visualize and quantify dermal exposure.

-

Pesticide Exposure Simulation: By adding this compound to pesticide formulations, researchers can use UV light to visualize the extent of skin contamination during application, helping to improve safety protocols.[3]

-

Assessment of Protective Equipment: It can be used to test the effectiveness of gloves, coveralls, and other personal protective equipment in preventing skin contact with harmful substances.

Non-specific Fluorescent Stain in Biological Research

This compound binds to polysaccharides, making it a useful, albeit non-specific, stain for visualizing certain biological structures.

-

Fungal Cell Wall Staining: It binds to chitin and other β-linked polysaccharides in fungal cell walls, causing them to fluoresce brightly under UV illumination. This allows for the rapid visualization of fungal elements in clinical and environmental samples.[4]

-

Plant Cell Wall Staining: Similar to its application in mycology, this compound can be used to stain cellulose and other components of plant cell walls.

Experimental Protocols

Protocol for Fungal Cell Wall Staining

This protocol is adapted from general methods for using fluorescent brighteners for fungal staining.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in distilled water)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm) and a blue emission filter (e.g., 420-480 nm)

-

Sample containing fungal elements (e.g., culture, tissue scraping)

Procedure:

-

Prepare a wet mount of the sample on a microscope slide.

-

Add a drop of the this compound stock solution to the sample.

-

Incubate for 1-5 minutes at room temperature.

-

Gently rinse with distilled water to remove excess stain.

-

Place a coverslip over the sample, avoiding air bubbles.

-

Observe under the fluorescence microscope using the appropriate filter set. Fungal hyphae and spores will fluoresce brightly against a dark background.

Protocol for Dermal Exposure Visualization

This protocol provides a general framework for using this compound as a tracer in dermal exposure studies.

Materials:

-

This compound

-

Application medium (e.g., a non-toxic lotion or a surrogate pesticide formulation)

-

UV-A (blacklight) lamp

-

Camera for documentation

Procedure:

-

Prepare a formulation containing a known concentration of this compound (e.g., 0.1-1% w/v). The optimal concentration should be determined empirically.

-

Apply the formulation to a surface or have a volunteer perform a task that involves potential contact with the formulation.

-

In a darkened room, illuminate the subject's skin with the UV-A lamp.

-

Areas of skin contaminated with the this compound formulation will fluoresce brightly.

-

Document the fluorescence patterns using photography to assess the extent and location of exposure.

Visualization of Experimental Workflows

Hydrological Tracing Workflow

Dermal Exposure Assessment Workflow

References

- 1. This compound | 13863-31-5 | Benchchem [benchchem.com]

- 2. This compound | C38H38N12Na2O8S2 | CID 6433586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reducing dermal exposure to agrochemical carcinogens using a fluorescent dye-based intervention among subsistence farmers in rural Honduras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Tinopal 5BM: A Technical Guide to a Stilbene Derivative for Researchers and Drug Development Professionals

An In-depth Technical Guide

This guide provides a comprehensive technical overview of Tinopal 5BM, a prominent member of the stilbene derivative class of compounds. Stilbenes, both naturally occurring and synthetic, have garnered significant interest in various scientific fields, including medicinal chemistry, due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, synthesis, and potential applications of this compound, with a focus on its fluorescent characteristics and toxicological profile.

Core Chemical and Physical Properties

This compound, a disodium salt of 4,4'-bis[[4-anilino-6-(N-methyl-2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate, is a complex organic molecule. Its structure is characterized by a central stilbene backbone, which is responsible for its inherent fluorescence. The presence of sulfonic acid groups enhances its water solubility, a crucial property for many of its applications. The triazine rings serve as key structural components that can be functionalized to modulate the compound's properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₈H₃₈N₁₂Na₂O₈S₂ | PubChem |

| Molecular Weight | 900.9 g/mol | PubChem |

| Appearance | Colorless to weakly colored organic compound | Baoxu Chemical |

| UV Absorption Maximum (in water) | 340 - 360 nm | PubChem |

| Fluorescence Emission | Blue fluorescent light (approx. 400-500 nm) | Baoxu Chemical |

| Solid-Water Distribution Coefficient (Kd) | 0.78 cm³/g (in low organic carbon glacial outwash sand) |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process centered around the principles of nucleophilic aromatic substitution. The synthesis begins with the reaction of 4,4′-diaminostilbene-2,2′-disulfonic acid with cyanuric chloride. The high reactivity of the chlorine atoms on the triazine ring allows for their sequential replacement by different nucleophiles, in this case, aniline and N-methyl-2-hydroxyethylamine. The reaction conditions, such as temperature and pH, are carefully controlled at each stage to ensure selective substitution and high purity of the final product.

Experimental Protocol: General Synthesis of Diaminostilbene-Triazine Derivatives

While a specific, detailed protocol for this compound is proprietary, a general procedure for the synthesis of similar diaminostilbene-triazine derivatives can be outlined as follows:

-

Reaction of Cyanuric Chloride with Diaminostilbene Disulfonic Acid: Cyanuric chloride is dissolved in an appropriate solvent (e.g., acetone/water mixture) and cooled to 0-5°C. A solution of 4,4'-diaminostilbene-2,2'-disulfonic acid is added dropwise while maintaining the temperature and a slightly acidic to neutral pH.

-

First Substitution with Aniline: After the initial reaction is complete, a solution of aniline is added to the reaction mixture. The temperature is gradually raised to 30-40°C, and the pH is adjusted to be slightly alkaline to facilitate the second nucleophilic substitution.

-

Second Substitution with N-methyl-2-hydroxyethylamine: Following the reaction with aniline, N-methyl-2-hydroxyethylamine is added. The temperature is further increased to 80-90°C, and the alkaline pH is maintained until the reaction is complete.

-

Isolation and Purification: The final product is typically isolated by salting out from the reaction mixture. The precipitate is then filtered, washed, and dried. Further purification can be achieved by recrystallization.

This is a generalized protocol and specific reaction times, temperatures, pH adjustments, and purification methods would need to be optimized for the synthesis of this compound.

Spectroscopic and Fluorescent Properties

This compound is a fluorescent whitening agent, meaning it absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum and re-emits it as visible blue light. This property is central to its industrial applications for making materials appear whiter and brighter. The UV absorption maximum for this compound in water is in the range of 340-360 nm. The emitted blue light typically falls within the 400-500 nm range.

Table 2: Spectroscopic Properties of this compound

| Parameter | Value | Notes |

| UV λmax (water) | 340 - 360 nm | |

| Emission λmax | ~400 - 500 nm | Emits in the blue region of the visible spectrum. |

| Fluorescence Quantum Yield (ΦF) | Not reported | A high quantum yield is expected for efficient whitening. |

| Molar Extinction Coefficient (ε) | Not reported |

Applications in Research and Development

While primarily known as an industrial chemical, the unique fluorescent properties of this compound open up possibilities for its use in various research contexts.

Hydrological and Environmental Tracer

Due to its high water solubility and strong fluorescence, this compound has been utilized as a tracer in hydrological studies to track water flow and contamination. Its presence can be detected at very low concentrations using fluorometry.

Potential as a Fluorescent Probe in Biological Systems

Stilbene derivatives are of interest in biological imaging. While a related compound, Tinopal CBS-X, has been used as a fluorescent stain for microorganisms in flow cytometry, the application of this compound in this area is not well-documented. Its high water solubility and strong fluorescence make it a candidate for investigation as a fluorescent probe for cellular imaging. However, its interaction with cellular components and potential for targeted labeling would require extensive research.

Toxicological Profile

For any compound being considered for applications in drug development or as a biological probe, a thorough understanding of its toxicity is paramount.

Table 3: Summary of Toxicological Data for this compound

| Assay | Result | Source |

| Mutagenicity (Salmonella typhimurium) | Not mutagenic | PubChem |

| In vivo mutagenicity (3 test systems) | Not mutagenic | PubChem |

| Acute Oral Toxicity (Rats & Dogs) | Low toxicity | PubChem |

| Eye Irritation (Rats & Dogs) | Low irritation | PubChem |

| Dust Inhalation (Rats & Dogs) | Low toxicity | PubChem |

| 90-day Subacute Oral Toxicity (Rats & Dogs) | No adverse effects | PubChem |

| 2-year Oral Toxicity (Rats) | No adverse effects at tested dietary levels | PubChem |

| Human Patch Tests | Low toxicity in repeated insult patch tests | PubChem |

The available data suggests that this compound has a low toxicity profile in the tested systems. It has not been found to be mutagenic. These findings are crucial for considering its potential use in applications that involve biological contact.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential cytotoxicity of this compound on human cell lines, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

-

Cell Seeding: Plate human cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium without this compound). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can then be determined from the dose-response curve.

Conclusion and Future Perspectives

This compound is a well-characterized stilbene derivative with a strong industrial track record as a fluorescent whitening agent. Its robust fluorescence, high water solubility, and low toxicity make it an interesting candidate for further investigation in various research fields. While its direct application in drug development is not yet established, the broader class of stilbene derivatives has shown significant therapeutic potential.

Future research could focus on several key areas:

-

Detailed Photophysical Characterization: A thorough determination of the fluorescence quantum yield, lifetime, and molar extinction coefficient of this compound is essential for its quantitative use as a fluorescent probe.

-

Biological Imaging Applications: Investigating the potential of this compound for staining specific cellular compartments or tracking biological processes could unveil new research tools.

-

Drug Delivery Systems: The fluorescent properties of this compound could potentially be leveraged to track the delivery and release of drugs from nanoparticle-based carriers.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound could lead to the development of novel compounds with enhanced fluorescence or specific biological activities.

Tinopal 5BM: A Technical Guide to Solubility and Stability in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal 5BM, a distyryl-biphenyl derivative, is a fluorescent whitening agent (FWA) widely utilized across various industries to enhance the whiteness of materials. Its efficacy is intrinsically linked to its molecular structure, which features a stilbene core responsible for its fluorescent properties and sulfonic acid groups that significantly influence its solubility.[1] This technical guide provides an in-depth analysis of the solubility and stability of this compound in different solvents, offering valuable insights for its application in research, development, and formulation. While specific quantitative data for this compound is not extensively available in public literature, this guide extrapolates its expected behavior based on its chemical structure and the known properties of stilbene-based optical brighteners.

Data Presentation: Solubility and Stability Profile

The solubility and stability of this compound are critical parameters that dictate its performance and applicability in various formulations. The following tables summarize the expected qualitative solubility and stability of this compound in a range of common solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The presence of sulfonic acid groups allows for strong hydrogen bonding and ion-dipole interactions with protic solvents.[1] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can solvate the charged sulfonate groups and other polar moieties of the this compound molecule. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The highly polar nature of this compound, due to the sulfonic acid groups, makes it incompatible with non-polar solvents. |

Table 2: Stability Profile of this compound under Various Conditions

| Condition | Expected Stability | Remarks |

| pH | Stable in neutral to alkaline conditions. | Stilbene-based brighteners are generally stable in the alkaline conditions typical of detergents and industrial applications.[2] Strong acidic conditions should be avoided. |

| Temperature | Thermally stable under typical processing conditions. | Optical brighteners intended for industrial use are designed to withstand elevated temperatures during manufacturing and application.[1][3] |

| Light (Photostability) | Susceptible to degradation upon prolonged UV exposure. | The conjugated double bond system in the stilbene core, responsible for fluorescence, can undergo photo-isomerization or degradation under UV light, leading to a loss of whitening effect.[4] |

| Oxidizing Agents | Can be degraded by strong oxidizing agents like hypochlorite. | The stilbene structure is susceptible to oxidation, which can disrupt the conjugation and eliminate its fluorescent properties.[5] |

Experimental Protocols

Accurate determination of the solubility and stability of this compound is crucial for its effective use. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the static equilibrium method for determining the solubility of this compound in a given solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the test solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to prevent precipitation.

-

Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[6][7]

-

-

Calculation:

-

Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.

-

Protocol 2: Assessment of pH Stability

This protocol describes a method to evaluate the stability of this compound in aqueous solutions at different pH values.

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

Prepare a series of buffer solutions with a range of pH values (e.g., pH 4, 7, 9, 11).

-

Add a known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration.

-

-

Incubation:

-

Store the solutions in sealed, light-protected containers at a constant temperature.

-

-

Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Measure the concentration of this compound using HPLC with a fluorescence detector.

-

Monitor for any changes in the UV-Vis absorption spectrum that might indicate degradation.

-

-

Evaluation:

-

Plot the concentration of this compound as a function of time for each pH value.

-

Determine the degradation rate constant at each pH to quantify stability.

-

Protocol 3: Evaluation of Photostability

This protocol details a method for assessing the degradation of this compound upon exposure to UV light.

-

Sample Preparation:

-

Prepare a solution of this compound in a UV-transparent solvent (e.g., water or methanol) of known concentration.

-

Prepare a control sample by wrapping an identical solution in aluminum foil to protect it from light.

-

-

Light Exposure:

-

Place the test sample in a photostability chamber equipped with a calibrated UV light source. The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for UV-A light.[8]

-

Maintain the control sample in the dark at the same temperature.

-

-

Analysis:

-

At regular intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the concentration of this compound using HPLC with a fluorescence detector.

-

-

Assessment:

-

Compare the concentration of this compound in the exposed sample to that of the control sample over time to determine the extent of photodegradation.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: General experimental workflow for assessing the stability of this compound.

References

- 1. This compound | 13863-31-5 | Benchchem [benchchem.com]

- 2. Tinopal CBS-X 351 optical brightener manufacturer - Raytop Chemical [raytopoba.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating the fastness of colour and fluorescent whitening agents [webctp.com]

- 7. Detection of Fluorescent Whitening Agents in Pharmaceutical Packaging Materials - CD Formulation [formulationbio.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of Tinopal 5BM in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Tinopal 5BM, a fluorescent whitening agent. The information is compiled from various sources to ensure a high standard of safety in a laboratory environment.

Chemical Identification and Properties

This compound is a stilbene derivative used as a fluorescent whitening agent.[1] While a complete Safety Data Sheet (SDS) with all physical and chemical properties for this compound is not publicly available, the following information has been gathered from chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | PubChem |

| Molecular Formula | C₃₈H₃₈N₁₂Na₂O₈S₂ | PubChem |

| Molecular Weight | 900.9 g/mol | PubChem |

| Appearance | Solid (assumed) | General Knowledge |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Vapor Pressure | Data not available | - |

Toxicological Information

Toxicological data for this compound indicates a low level of hazard. Long-term animal studies have not shown adverse effects.[2]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity | Low oral toxicity | Rat & Dog | PubChem[2] |

| Eye Irritation | Low eye irritation | Rat & Dog | PubChem[2] |

| Mutagenicity | Not mutagenic | Salmonella typhimurium | PubChem[2] |

| Carcinogenicity | No adverse effects observed in 2-year feeding studies | Rat & Dog | PubChem[2] |

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS hazard classifications for this compound are not consistently reported, general precautions should be taken when handling this and similar chemical compounds.[2] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Respiratory Protection | NIOSH-approved respirator for dusts if ventilation is inadequate or dust is generated. |

| Body Protection | Laboratory coat. |

Experimental Protocols: Safe Handling Procedures

The following are general procedures for handling powdered chemicals like this compound in a laboratory setting. These should be adapted to specific experimental conditions and in accordance with your institution's safety protocols.

4.1. Receiving and Storage

-

Upon receipt, inspect the container for any damage or leaks.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

4.2. Weighing and Dispensing

-

Conduct all weighing and dispensing operations in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

-

Use a scoop or spatula for transferring the powder. Avoid creating dust clouds.

-

Clean any spills immediately.

4.3. In-Experiment Handling

-

Handle the compound in a well-ventilated area.

-

Avoid direct contact with skin and eyes by wearing appropriate PPE.

-

After handling, wash hands thoroughly with soap and water.

4.4. Disposal

-

Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain unless permitted by local ordinances.

4.5. Emergency Procedures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of powdered chemicals.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data, which may be incomplete. It is not a substitute for an official Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer before handling this chemical and adhere to all applicable safety regulations and best practices.

References

Unveiling the Luminescence of Tinopal 5BM: A Technical Guide to its Fluorescent Properties

For Immediate Release

This technical guide provides a comprehensive overview of the fluorescent properties of Tinopal 5BM, a prominent stilbene-based fluorescent whitening agent. Designed for researchers, scientists, and professionals in drug development, this document details the core photophysical characteristics of this compound, outlines rigorous experimental protocols for their measurement, and visually represents the underlying mechanisms and workflows.

Introduction to this compound

This compound is a stilbene derivative widely utilized for its ability to absorb ultraviolet (UV) radiation and emit it as visible blue light, leading to a whitening effect on various materials.[1][2] Its core structure, a diaminostilbene-disulfonic acid derivative, is responsible for its characteristic fluorescence.[1] Beyond its industrial applications, the pronounced and stable fluorescence of this compound makes it a valuable tool in scientific research, particularly as a fluorescent tracer in environmental and biological studies.

Quantitative Fluorescent Properties

The key fluorescent properties of this compound are summarized in the table below. These parameters are fundamental to understanding and predicting its behavior in various applications.

| Property | Value | Notes |

| UV Absorption Maximum (λmax, abs) | 340 - 360 nm | In aqueous solution. The specific maximum can be influenced by the solvent and substrate.[2] |

| Fluorescence Emission Maximum (λmax, em) | ~430 nm | In aqueous solution. Characterized as a strong blue fluorescence. Data for the closely related Tinopal CBS-X shows a maximum at 430 nm upon excitation at 350 nm.[3] |

| Fluorescence Lifetime (τ) | ~1.20 ns | This is a single exponential decay time reported for the closely related compound Tinopal CBS-X.[3] The fluorescence lifetime of this compound is expected to be in a similar range. |

| Fluorescence Quantum Yield (ΦF) | High (expected) | Stilbene-based fluorescent whitening agents are known to convert UV energy into visible light almost quantitatively, suggesting a high fluorescence quantum yield.[2] A precise, published value for this compound is not readily available. |

Mechanism of Fluorescence: A Photophysical Perspective

The fluorescence of this compound can be understood through the principles of molecular photophysics, visually summarized by a Jablonski diagram. Upon absorption of a photon of UV light, the molecule is excited from its ground electronic state (S0) to a higher vibrational level of an excited singlet state (S1). It then rapidly relaxes to the lowest vibrational level of the S1 state through non-radiative processes. From this state, it returns to the ground electronic state (S0) via the emission of a photon, which is observed as fluorescence.

Caption: Jablonski diagram illustrating the photophysical processes of this compound fluorescence.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the fluorescent properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the maximum absorption wavelength (λmax, abs) of this compound.

Materials:

-

This compound

-

High-purity solvent (e.g., deionized water, ethanol)

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the expected λmax, abs.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from 200 nm to 500 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax, abs.

Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission spectrum and determine the maximum emission wavelength (λmax, em).

Materials:

-

This compound solution (prepared as in 4.1, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Instrument Setup: Power on the spectrofluorometer and allow for stabilization. Set the excitation wavelength to the determined λmax, abs (or a suitable wavelength within the absorption band, e.g., 350 nm). Set the emission scan range from 380 nm to 600 nm.

-

Blank Measurement: Fill a cuvette with the pure solvent and record an emission spectrum to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Fill a cuvette with the this compound solution and record the fluorescence emission spectrum.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum. The wavelength corresponding to the highest intensity in the corrected spectrum is the λmax, em.

Fluorescence Lifetime Measurement

The fluorescence lifetime (τ) is determined using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

This compound solution

-

TCSPC system with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the λmax, abs of this compound.

-

A fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode).

Procedure:

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the temporal profile of the excitation pulse.

-

Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data. The collection should continue until a sufficient number of photon counts are accumulated in the peak channel to ensure good statistical accuracy.

-

Data Analysis: Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software. The decay is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) is determined by comparing the fluorescence of this compound to a well-characterized fluorescence standard.

Materials:

-

This compound solution

-

A fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

UV-Visible spectrophotometer

-

Spectrofluorometer

Procedure:

-

Absorbance Measurements: Prepare solutions of both this compound and the standard at several concentrations, ensuring the absorbance at the excitation wavelength is below 0.1. Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the corrected fluorescence emission spectra for both the this compound solutions and the standard solutions. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of this compound (ΦF, sample) can then be calculated using the following equation:

ΦF, sample = ΦF, standard * (Slopesample / Slopestandard) * (nsample2 / nstandard2)

where n is the refractive index of the solvent for the sample and the standard.

Experimental Workflow Visualization

The general workflow for characterizing the fluorescent properties of this compound is depicted in the following diagram.

Caption: Experimental workflow for the characterization of this compound's fluorescent properties.

Conclusion

This technical guide provides a foundational understanding of the fluorescent properties of this compound. The provided data and experimental protocols offer a robust framework for researchers to utilize and further investigate this versatile fluorophore in their respective fields. The high photostability and strong fluorescence of this compound, coupled with a comprehensive understanding of its photophysical characteristics, will continue to enable its application in innovative scientific and developmental research.

References

Preliminary Investigation of Tinopal 5BM for Cell Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the potential use of Tinopal 5BM, a fluorescent whitening agent, as a novel stain for cellular imaging. Historically utilized in the textile and paper industries for its brightening effects, the inherent fluorescence of this compound presents an opportunity for its application in biological research. This document outlines the known properties of this compound, proposes a detailed experimental protocol for its use in cell staining, and presents a relevant signaling pathway that could potentially be visualized. The information is intended to serve as a foundational resource for researchers interested in exploring this compound's utility in cellular biology and drug development.

Introduction to this compound

This compound is a stilbene-based fluorescent whitening agent.[1] Like other compounds in its class, it absorbs ultraviolet light and emits it in the blue region of the visible spectrum.[1][2] Its primary industrial application is to make materials such as textiles and paper appear whiter. Chemically, it is a diaminostilbene derivative, a class of compounds known for their fluorescent properties.[1] While its use in biological staining is not well-established, related fluorescent brighteners like Calcofluor white are known to bind to cellulose and chitin. This suggests that this compound may have an affinity for similar polysaccharide structures or other biological macromolecules. Notably, studies on this compound have indicated low oral toxicity and no mutagenic effects in various test systems, suggesting it may be suitable for use with live cells.[2]

Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for designing experimental parameters for cell staining and fluorescence microscopy.

| Property | Value | Reference |

| UV Absorption Maximum | 340 - 360 nm | [2] |

| Emission Spectrum | Blue fluorescent light | [2] |

| Chemical Class | Stilbene derivative | [1] |

| Toxicity | Low oral toxicity, non-mutagenic | [2] |

| Solubility | Soluble in water | [3] |

Proposed Experimental Protocol for this compound Cell Staining

The following protocol is a proposed starting point for utilizing this compound as a cell stain. Optimization of incubation times, concentrations, and washing steps may be necessary depending on the cell type and experimental goals.

Materials:

-

This compound solution (e.g., 1 mg/mL stock in sterile water)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set (or equivalent UV excitation and blue emission filters)

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.

-

Washing: Gently wash the cells twice with PBS to remove residual culture medium.

-

Fixation (Optional, for fixed-cell imaging):

-

Add 4% paraformaldehyde to the cells and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional, for intracellular staining in fixed cells):

-

Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare a working solution of this compound in PBS. A starting concentration range of 1-10 µg/mL is recommended for initial experiments.

-

Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound stain.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a UV excitation filter (approximately 350 nm) and a blue emission filter (approximately 450 nm).

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To aid in the conceptualization of the experimental process and a potential application, the following diagrams have been generated using the DOT language.

Caption: A flowchart of the proposed experimental workflow for staining cells with this compound.

Stilbene derivatives have been implicated in modulating cellular stress responses. A potential application of a novel cell stain could be the visualization of organelles involved in these pathways, such as the endoplasmic reticulum (ER). The Unfolded Protein Response (UPR) is a key signaling pathway activated by ER stress.

References

Methodological & Application

Application Notes: Tinopal 5BM for Enhanced Staining of Fungal Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal 5BM is a fluorescent brightener, a stilbene-based dye, that serves as a highly effective tool for the visualization of fungal cell walls. Its strong affinity for chitin and cellulose, key components of the fungal cell wall, results in a brilliant blue-white fluorescence under ultraviolet (UV) excitation, offering superior contrast and clarity for microscopic analysis. This characteristic makes this compound a valuable stain in mycology research, diagnostics, and antifungal drug development, providing a rapid and sensitive method for detecting fungal elements in various samples. Notably, studies have indicated that Tinopal and similar compounds can produce a more intense fluorescence compared to the more traditionally used Calcofluor White M2R.[1]

Principle of Staining

This compound, a diaminostilbene disulfonic acid derivative, is a fluorescent whitening agent that functions by absorbing UV radiation and emitting it as visible blue light.[2] The molecule's high affinity for β-glycosidically linked polysaccharides allows it to selectively bind to the chitin and cellulose present in the cell walls of a wide range of fungi.[3][4] When bound, the dye exhibits a significant increase in fluorescence intensity, rendering fungal structures such as hyphae, spores, and yeasts brightly illuminated against a dark background. The use of a potassium hydroxide (KOH) solution in conjunction with this compound aids in clearing the specimen by dissolving host cellular components, thereby reducing background noise and enhancing the visibility of the stained fungal elements.

Quantitative Data Summary

The following table summarizes the spectral properties of this compound and provides a qualitative comparison of its fluorescence intensity with other common fungal stains.

| Fluorescent Stain | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity |

| This compound (and similar DASC-4 compounds) | ~290-360[1][2] | ~354-430 | Superior to Calcofluor White M2R[1] |

| Calcofluor White M2R | ~347 | ~450 | Standard |

| Uvitex 2B | Not specified | Not specified | Most Intense |

| Blankophor BA 267% & BA 200% | Not specified | Not specified | ~75% of Uvitex 2B |

| Rylux BSU | Not specified | Not specified | ~50% of Uvitex 2B |

Relative fluorescence intensities are based on a study comparing various fluorescent brighteners for staining spore walls of Backusella lamprospora, with Uvitex 2B set as the 100% benchmark.[5]

Experimental Protocols

Materials

-

This compound powder

-

Potassium hydroxide (KOH) pellets

-

Distilled water

-

Microscope slides and coverslips

-

Pipettes

-

Fungal specimen (e.g., culture, tissue biopsy)

-

Fluorescence microscope with a suitable filter set (e.g., DAPI filter)

Reagent Preparation

1. 10% Potassium Hydroxide (KOH) Solution:

- Dissolve 10 g of KOH pellets in 100 mL of distilled water.

- Stir until fully dissolved. Caution: The dissolution of KOH is exothermic.

- Store in a tightly sealed polyethylene bottle at room temperature.

2. 1% (w/v) this compound Stock Solution:

- Dissolve 1 g of this compound powder in 100 mL of distilled water.

- Mix thoroughly. If solubility is an issue, gentle warming may be applied.

- Store in a light-protected bottle at 4°C.

3. This compound Staining Solution (0.1% w/v in 10% KOH):

- Mix 1 part of 1% this compound stock solution with 9 parts of 10% KOH solution.

- This working solution should be prepared fresh for optimal performance.

Staining Procedure for Fungal Cultures

-

Place a drop of the this compound staining solution onto a clean microscope slide.

-

Using a sterile loop or needle, transfer a small portion of the fungal colony into the drop of stain.

-

Gently tease the fungal material to ensure proper dispersion.

-

Carefully place a coverslip over the specimen, avoiding the formation of air bubbles.

-

Incubate at room temperature for 2-5 minutes to allow for staining and clearing.[3]

-

Observe under a fluorescence microscope using a UV excitation filter.

Staining Procedure for Clinical Specimens (e.g., Skin Scrapings, Tissue)

-

Place the specimen on a clean microscope slide.

-

Add one to two drops of the this compound staining solution.

-

Apply a coverslip.

-

For thicker specimens, allow for a longer incubation time (10-30 minutes) to ensure adequate clearing by the KOH.[4] Gentle warming of the slide can accelerate this process.

-

Gently press on the coverslip with a tissue to remove excess liquid and to flatten the specimen.

-

Examine under a fluorescence microscope.

Microscopy and Visualization

For optimal visualization of this compound fluorescence, a fluorescence microscope equipped with a filter set that allows for excitation in the UV range and emission in the blue range is required. A standard DAPI (4',6-diamidino-2-phenylindole) filter set is generally suitable.

-

Excitation Filter: ~340-380 nm[3]

-

Dichroic Mirror: ~400 nm

-

Emission Filter: ~420-460 nm

Fungal elements will appear with a brilliant blue-white or apple-green fluorescence against a dark background, depending on the specific filter combination used.

Diagrams

Caption: Workflow for fungal cell wall staining.

Caption: this compound staining mechanism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Methods to maximise the staining of fungal propagules with fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staining of fungal cell walls with fluorescent brighteners: flow-cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Fluorescence Microscopy Using Tinopal 5BM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal 5BM is a fluorescent whitening agent that exhibits strong blue fluorescence under ultraviolet (UV) excitation.[1][2] Chemically classified as a stilbene derivative, it is widely used in industrial applications for its brightening effects on textiles and paper. In the realm of life sciences, this compound has emerged as a valuable tool for visualizing and quantifying specific biopolymers, particularly chitin and cellulose, which are key structural components of fungal and plant cell walls, respectively.[1] Its ability to bind to these polysaccharides makes it a useful probe in various research areas, including mycology, plant biology, and the development of antifungal drugs.

These application notes provide detailed protocols for the use of this compound in quantitative fluorescence microscopy, enabling researchers to accurately measure and compare the content of chitin and cellulose in various samples.

Principle of Action

This compound functions by absorbing UV radiation and emitting it as visible blue light, a process known as fluorescence.[2] Its molecular structure allows it to bind non-covalently to β-1,4-linked glucans like cellulose and chitin. This binding event leads to a localized concentration of the fluorophore on the target structure, resulting in a bright fluorescent signal that can be detected and quantified using a fluorescence microscope. The intensity of the fluorescence signal is proportional to the amount of this compound bound, which in turn correlates with the quantity of the target polysaccharide.

Applications in Quantitative Fluorescence Microscopy

-

Quantification of Fungal Chitin: Chitin is a major component of the fungal cell wall and a key target for antifungal drug development. This compound can be used to stain fungal hyphae, spores, and biofilms, allowing for the quantification of chitin content. This can be applied to assess the efficacy of antifungal compounds that disrupt cell wall synthesis or to study fungal morphogenesis.

-

Analysis of Plant Cell Wall Cellulose: Cellulose is the primary structural component of plant cell walls. This compound staining can be used to visualize and quantify cellulose content in different plant tissues and cell types. This is valuable for studies in plant development, cell wall biology, and the analysis of biomass for biofuel production.

-

Counterstaining in Multicolor Imaging: Due to its distinct spectral properties, this compound can be used as a counterstain in immunofluorescence and other multicolor imaging experiments to delineate the cell periphery of fungi and plants.

-

High-Throughput Screening (HTS): The simplicity and reliability of this compound staining make it suitable for HTS assays to screen for compounds that affect fungal growth or cell wall integrity.

Data Presentation

Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~340 - 360 nm | [2] |

| Emission Maximum (λem) | ~437 - 440 nm | [1] |

| Stokes Shift | ~80 - 100 nm | Calculated |

| Appearance | Blue Fluorescence | [1] |

Photometric Properties of this compound

| Property | Value/Description | Reference |

| Fluorescence Quantum Yield (Φf) | High, but generally lower than Tinopal CBS-X. A precise value is not readily available in the literature. | [3] |

| Photostability | Exhibits high photostability, retaining performance under prolonged UV exposure. | [1] |

Experimental Protocols

Protocol 1: Quantitative Staining of Fungal Chitin

This protocol describes the staining of fungal cells for the quantification of chitin using this compound.

Materials:

-

This compound stock solution (1 mg/mL in sterile distilled water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fungal culture (e.g., yeast, filamentous fungi)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)

Procedure:

-

Cell Preparation:

-

For yeast, harvest cells from liquid culture by centrifugation (e.g., 5000 x g for 5 minutes). Wash the cell pellet twice with PBS.

-

For filamentous fungi, grow on coverslips in a suitable medium or harvest mycelia from liquid culture. Wash gently with PBS.

-

-

Fixation (Optional but Recommended for Quantitative Imaging):

-

Resuspend the cell pellet or immerse the mycelia in 3.7% formaldehyde in PBS for 30 minutes at room temperature.

-

Wash the fixed cells three times with PBS to remove residual formaldehyde.

-

-

Staining:

-

Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 10-50 µg/mL. The optimal concentration may need to be determined empirically for different fungal species and cell densities.

-

Incubate the cells in the this compound working solution for 5-15 minutes at room temperature in the dark.

-

-

Washing:

-

Pellet the cells by centrifugation and wash three times with PBS to remove unbound dye. For mycelia on coverslips, gently rinse with PBS.

-

-

Mounting and Imaging:

-

Resuspend the stained cells in a small volume of PBS and mount a drop on a microscope slide with a coverslip.

-

Image the samples using a fluorescence microscope equipped with a UV excitation filter (e.g., 350/50 nm) and a blue emission filter (e.g., 460/50 nm).

-

For quantitative analysis, ensure that all imaging parameters (e.g., exposure time, gain, lamp intensity) are kept constant across all samples and controls.

-

Data Analysis:

-

Acquire images from multiple fields of view for each sample.

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the integrated fluorescence intensity of individual cells or a defined region of interest (ROI) for filamentous fungi.

-

Subtract the background fluorescence from a region without cells.

-

Calculate the mean fluorescence intensity per cell or per unit area.

-

Compare the fluorescence intensities between different experimental conditions to quantify changes in chitin content.

Protocol 2: Quantitative Staining of Plant Cell Wall Cellulose

This protocol is designed for staining plant tissues to quantify cellulose content.

Materials:

-

This compound stock solution (1 mg/mL in sterile distilled water)

-

Tris buffer (50 mM, pH 7.5) or PBS

-

Plant tissue sections (e.g., root tips, leaf sections)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Tissue Preparation:

-

Prepare thin sections of plant tissue using a microtome or by hand.

-

Fix the tissue in 4% paraformaldehyde in PBS for 1-2 hours at room temperature.

-

Wash the tissue sections three times with PBS.

-

-

Staining:

-

Prepare a working solution of this compound at a concentration of 0.01-0.1% (w/v) in Tris buffer or PBS.

-

Immerse the tissue sections in the staining solution for 10-30 minutes at room temperature in the dark.

-

-

Washing:

-

Wash the stained sections three times with the same buffer used for staining to remove excess dye.

-

-

Mounting and Imaging:

-

Mount the tissue sections on a microscope slide with a drop of buffer and a coverslip.

-

Image using a fluorescence microscope with appropriate UV excitation and blue emission filters.

-

Maintain consistent imaging settings for all samples for quantitative comparison.

-

Data Analysis:

-

Acquire images of the stained plant tissue.

-

Use image analysis software to select regions of interest (e.g., specific cell walls) and measure the mean fluorescence intensity.

-

Correct for background fluorescence.

-

Compare the fluorescence intensities to assess differences in cellulose content between samples.

Visualizations

Caption: Workflow for quantitative fluorescence microscopy using this compound.

Caption: Fungal cell wall integrity signaling pathway.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Fluorescence | Incomplete removal of unbound dye. | Increase the number and duration of washing steps. |

| Autofluorescence of the sample or medium. | Image an unstained control to determine the level of autofluorescence and subtract it from the stained samples. | |

| Weak or No Signal | Suboptimal staining concentration. | Optimize the concentration of this compound. |

| Incorrect filter set. | Ensure the use of a UV excitation filter and a blue emission filter. | |

| Low target abundance. | Increase the amount of starting material. | |